molecular formula C20H21N3O4 B6664150 2-[4-[(1-Ethylbenzimidazol-2-yl)carbamoyl]-2,6-dimethylphenoxy]acetic acid

2-[4-[(1-Ethylbenzimidazol-2-yl)carbamoyl]-2,6-dimethylphenoxy]acetic acid

Cat. No.: B6664150
M. Wt: 367.4 g/mol
InChI Key: LZNWFBQTPJLXBM-UHFFFAOYSA-N
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Description

2-[4-[(1-Ethylbenzimidazol-2-yl)carbamoyl]-2,6-dimethylphenoxy]acetic acid is a complex organic compound that features a benzimidazole moiety. Benzimidazole derivatives are known for their diverse biological activities and are often used in medicinal chemistry for their pharmacological properties .

Preparation Methods

The synthesis of 2-[4-[(1-Ethylbenzimidazol-2-yl)carbamoyl]-2,6-dimethylphenoxy]acetic acid involves multiple steps. Typically, the preparation starts with the synthesis of the benzimidazole core, which can be achieved through the condensation of o-phenylenediamine with carboxylic acids or their derivatives . The subsequent steps involve the introduction of the ethyl group and the carbamoyl group, followed by the attachment of the dimethylphenoxyacetic acid moiety. Industrial production methods may involve optimization of these steps to enhance yield and purity.

Chemical Reactions Analysis

2-[4-[(1-Ethylbenzimidazol-2-yl)carbamoyl]-2,6-dimethylphenoxy]acetic acid can undergo various chemical reactions, including:

Scientific Research Applications

2-[4-[(1-Ethylbenzimidazol-2-yl)carbamoyl]-2,6-dimethylphenoxy]acetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[4-[(1-Ethylbenzimidazol-2-yl)carbamoyl]-2,6-dimethylphenoxy]acetic acid involves its interaction with specific molecular targets. The benzimidazole moiety allows it to bind to enzymes and receptors, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar compounds to 2-[4-[(1-Ethylbenzimidazol-2-yl)carbamoyl]-2,6-dimethylphenoxy]acetic acid include other benzimidazole derivatives such as:

Properties

IUPAC Name

2-[4-[(1-ethylbenzimidazol-2-yl)carbamoyl]-2,6-dimethylphenoxy]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O4/c1-4-23-16-8-6-5-7-15(16)21-20(23)22-19(26)14-9-12(2)18(13(3)10-14)27-11-17(24)25/h5-10H,4,11H2,1-3H3,(H,24,25)(H,21,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZNWFBQTPJLXBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2N=C1NC(=O)C3=CC(=C(C(=C3)C)OCC(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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